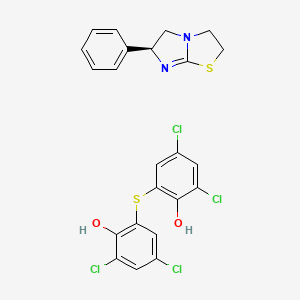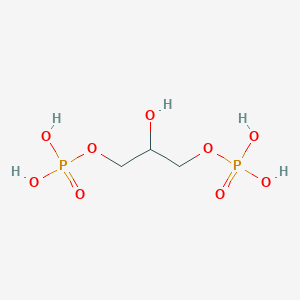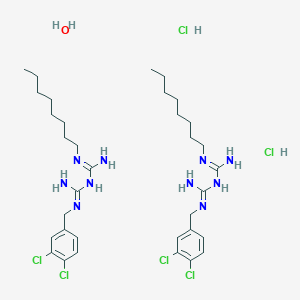
奥拉尼西丁盐酸盐水合物
描述
Olanexidine hydrochloride hydrate is a monobiguanide compound known for its potent antimicrobial properties. It is particularly effective against a wide range of bacteria, especially Gram-positive bacteria. This compound is often used in medical settings as a topical antiseptic to prevent infections during surgical procedures and catheter insertions .
科学研究应用
Olanexidine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of biguanides and their derivatives.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: It is extensively studied for its potential to prevent surgical site infections and catheter-related bloodstream infections.
作用机制
Target of Action
The primary target of Olanexidine hydrochloride hydrate is the cell membrane of bacteria . The cell membrane plays a crucial role in maintaining the integrity of the cell and controlling the movement of substances in and out of the cell.
Mode of Action
Olanexidine hydrochloride hydrate interacts with its target by binding to the cell membrane . This binding disrupts the integrity of the membrane, leading to changes in the cell .
Biochemical Pathways
The disruption of the cell membrane integrity by Olanexidine hydrochloride hydrate leads to the irreversible leakage of intracellular components . This leakage affects various biochemical pathways within the cell, ultimately leading to the bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) activities of the compound .
Result of Action
The result of Olanexidine hydrochloride hydrate’s action is the inhibition of bacterial growth (bacteriostatic activity) and the killing of bacteria (bactericidal activity) . This is achieved through the irreversible leakage of intracellular components caused by the disruption of the cell membrane .
生化分析
Biochemical Properties
Olanexidine hydrochloride hydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids, disrupting the cell membranes of bacteria like Escherichia coli and Staphylococcus aureus . This interaction leads to the irreversible leakage of intracellular components, exerting bacteriostatic and bactericidal effects . Additionally, at high concentrations, Olanexidine hydrochloride hydrate aggregates cells through a protein-denaturing effect .
Cellular Effects
Olanexidine hydrochloride hydrate has profound effects on various types of cells and cellular processes. It disrupts membrane integrity, leading to the leakage of intracellular components and cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances membrane permeability in Escherichia coli and disrupts the membrane integrity of Staphylococcus aureus . These effects result in the bacteriostatic and bactericidal activities of Olanexidine hydrochloride hydrate.
Molecular Mechanism
The molecular mechanism of Olanexidine hydrochloride hydrate involves binding to the cell membrane, disrupting its integrity, and causing the irreversible leakage of intracellular components . This compound interacts with bacterial surface molecules, such as lipopolysaccharides and lipoteichoic acids, leading to membrane disruption . At high concentrations, Olanexidine hydrochloride hydrate denatures proteins, further contributing to its bactericidal effects . These interactions result in the inhibition of bacterial growth and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olanexidine hydrochloride hydrate change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Olanexidine hydrochloride hydrate maintains its antimicrobial activity over extended periods, making it a reliable antiseptic . Its efficacy may decrease over time due to degradation and environmental factors.
Dosage Effects in Animal Models
The effects of Olanexidine hydrochloride hydrate vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without causing cell death . At higher doses, Olanexidine hydrochloride hydrate exerts bactericidal effects, leading to cell death . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Olanexidine hydrochloride hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes oxidative one-carbon cleavage of its octyl side chain in liver microsomes, leading to its metabolism . This metabolic process affects the compound’s activity and efficacy, influencing its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, Olanexidine hydrochloride hydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its antimicrobial activity . Understanding the transport and distribution mechanisms of Olanexidine hydrochloride hydrate is crucial for optimizing its therapeutic use.
Subcellular Localization
Olanexidine hydrochloride hydrate’s subcellular localization plays a significant role in its activity and function. The compound targets specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization enhances its antimicrobial effects, making it an effective antiseptic agent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of olanexidine hydrochloride hydrate involves the reaction of 1-(3,4-dichlorobenzyl)-5-octylbiguanide with hydrochloric acid in the presence of water. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, the production of olanexidine hydrochloride hydrate follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
化学反应分析
Types of Reactions: Olanexidine hydrochloride hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. These reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
相似化合物的比较
Chlorhexidine: Another biguanide compound with similar antimicrobial properties but different spectrum of activity.
Povidone-Iodine: An antiseptic with a broader spectrum but less effective against certain resistant bacteria.
Hexachlorophene: An antimicrobial agent with a different mechanism of action and limited use due to toxicity concerns.
Uniqueness: Olanexidine hydrochloride hydrate is unique in its ability to effectively target and disrupt the cell membranes of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Its mechanism of action, involving both membrane disruption and protein denaturation, sets it apart from other similar compounds .
属性
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJSVTNJUCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176237 | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218282-71-4 | |
| Record name | Olanexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




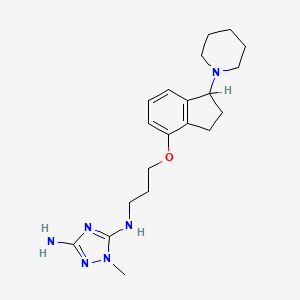
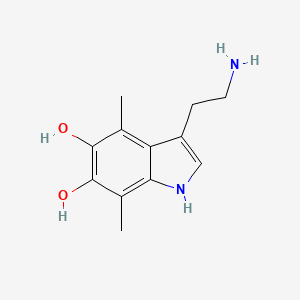
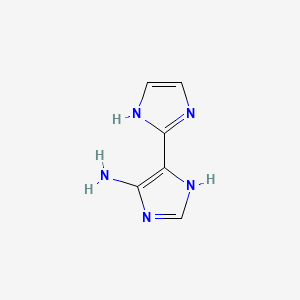
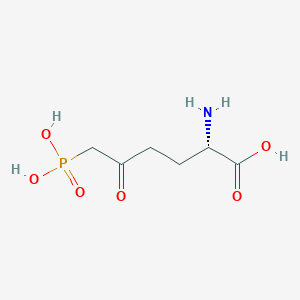
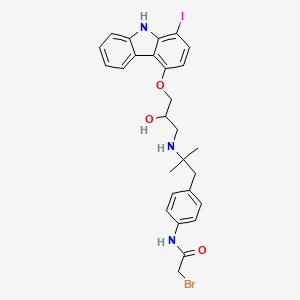
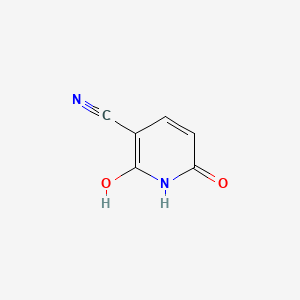
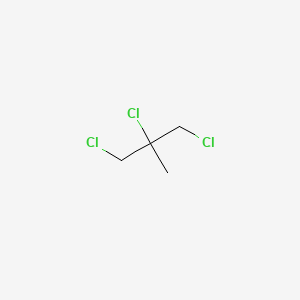

![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
